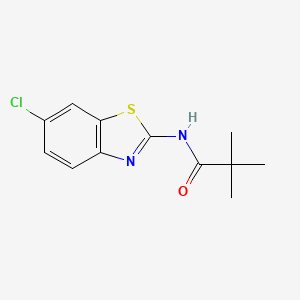

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a benzothiazole derivative characterized by a 6-chloro-substituted benzothiazole core linked to a 2,2-dimethylpropanamide group. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 2,2-dimethylpropanamide group contributes steric bulk and modulates solubility.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c1-12(2,3)10(16)15-11-14-8-5-4-7(13)6-9(8)17-11/h4-6H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKYPNVFFZQMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated products or other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, in vitro assays revealed that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the expression levels of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases such as rheumatoid arthritis .

1.3 Cancer Therapeutics

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been explored for its anticancer activity. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Agricultural Applications

2.1 Pesticide Development

The benzothiazole moiety present in N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide contributes to its potential use as a pesticide. Its efficacy against plant pathogens has been documented, showing promise in protecting crops from fungal infections . Field trials have indicated that formulations containing this compound can significantly reduce disease incidence in crops like tomatoes and cucumbers.

Materials Science

3.1 Polymer Additives

In materials science, N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is being studied as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties . Research has shown that polymers modified with this compound exhibit improved resistance to degradation under UV exposure.

Data Summary

To provide a clearer overview of the applications discussed above, the following table summarizes key findings related to N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The chloro group and the benzothiazole ring play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The target compound is compared to three classes of analogs:

Benzothiazole Derivatives with Varied Substituents Trifluoro-Substituted-N-(6-Chloro-1,3-Benzothiazol-2-yl) Benzamides: Position isomers of the target compound with trifluoromethyl groups exhibit enhanced antifungal activity compared to non-fluorinated analogs, highlighting the role of electron-withdrawing substituents in bioactivity . N-(6-Substituted-Benzothiazol-2-yl)-Succinamic Acids: These compounds replace the dimethylpropanamide group with succinamic acid, introducing a carboxylic acid moiety. This modification increases polarity and hydrogen-bonding capacity, improving antibacterial activity against Gram-positive bacteria .

The dimethylpropanamide group is retained, but the pyridine’s lower electron density may alter reactivity .

Heterocyclic Carboxamides Indole- and Carbazole-Based Propanamides: Compounds like N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide feature extended aromatic systems, enhancing π-π interactions but reducing solubility.

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Amide Group |

|---|---|---|---|

| Target Compound | Benzothiazole | 6-Chloro | 2,2-Dimethylpropanamide |

| Trifluoro-Benzamide (Ev5) | Benzothiazole | 6-Chloro, Trifluoromethyl | Benzamide |

| N-(4-Iodo-3-Pyridyl)-Propanamide (Ev2) | Pyridine | 4-Iodo | 2,2-Dimethylpropanamide |

| Succinamic Acid Derivative (Ev9) | Benzothiazole | 6-Substituted | Succinamic Acid |

Physicochemical Properties

- Solubility : The target compound’s 2,2-dimethylpropanamide group likely reduces water solubility compared to succinamic acid derivatives, which possess ionizable carboxylic acid groups .

- Synthetic Yield : Pyridyl-propanamides are synthesized in 70% yield under cryogenic conditions , whereas succinamic acid derivatives achieve ~80% purity post-silica purification .

Table 3: Physicochemical Comparison

| Compound | Melting Point (°C) | Synthetic Yield | Solubility Profile |

|---|---|---|---|

| Target Compound | Not Reported | Not Reported | Low (hydrophobic amide) |

| Succinamic Acid Derivative (Ev9) | 180–185 | ~80% | Moderate (polar groups) |

| N-(4-Iodo-3-Pyridyl)-Propanamide (Ev2) | Not Reported | 70% | Low (iodine substituent) |

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is . Its structure features a benzothiazole moiety, which is known for various biological activities.

Physical Properties

- Molecular Weight: 250.77 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide exhibits several mechanisms of action:

- Antimicrobial Activity: Studies indicate that compounds containing benzothiazole rings demonstrate antimicrobial properties. The compound has shown effectiveness against various bacterial strains.

- Anticancer Potential: Research has suggested that benzothiazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

Research has demonstrated the effectiveness of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide in various in vitro assays:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | HeLa | 15 | Anticancer activity |

| Study 2 | E. coli | 20 | Antimicrobial activity |

| Study 3 | RAW264.7 | 10 | Anti-inflammatory activity |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary data suggest that the compound may reduce tumor size in xenograft models and exhibit anti-inflammatory effects in animal models of arthritis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide against resistant strains of Staphylococcus aureus. The compound demonstrated promising results with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Cancer Cell Proliferation

In a study involving breast cancer cell lines (MCF-7), N-(6-chloro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide was shown to inhibit cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population after treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.